molecular formula C20H22O7 B12364657 (2S)-5,7-bis(methoxymethoxy)-2-(4-methoxyphenyl)-2,3-dihydrochromen-4-one

(2S)-5,7-bis(methoxymethoxy)-2-(4-methoxyphenyl)-2,3-dihydrochromen-4-one

Cat. No.: B12364657
M. Wt: 374.4 g/mol
InChI Key: PUZCVJRGJCUWMV-KRWDZBQOSA-N
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Description

(2S)-5,7-bis(methoxymethoxy)-2-(4-methoxyphenyl)-2,3-dihydrochromen-4-one is a complex organic compound belonging to the class of chromanone derivatives. This compound is characterized by its unique structure, which includes multiple methoxy groups and a dihydrochromenone core. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-5,7-bis(methoxymethoxy)-2-(4-methoxyphenyl)-2,3-dihydrochromen-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the condensation of 4-methoxybenzaldehyde with a suitable chromanone derivative under acidic conditions, followed by methoxymethylation using methoxymethyl chloride in the presence of a base . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process . Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(2S)-5,7-bis(methoxymethoxy)-2-(4-methoxyphenyl)-2,3-dihydrochromen-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions include quinones, dihydro derivatives, and various substituted chromanone derivatives .

Mechanism of Action

The mechanism by which (2S)-5,7-bis(methoxymethoxy)-2-(4-methoxyphenyl)-2,3-dihydrochromen-4-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress pathways . Additionally, its anti-inflammatory effects are mediated through the modulation of inflammatory cytokines and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (2S)-5,7-bis(methoxymethoxy)-2-(4-methoxyphenyl)-2,3-dihydrochromen-4-one apart is its unique combination of methoxy groups and dihydrochromenone core, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for diverse scientific research applications.

Properties

Molecular Formula

C20H22O7

Molecular Weight

374.4 g/mol

IUPAC Name

(2S)-5,7-bis(methoxymethoxy)-2-(4-methoxyphenyl)-2,3-dihydrochromen-4-one

InChI

InChI=1S/C20H22O7/c1-22-11-25-15-8-18(26-12-23-2)20-16(21)10-17(27-19(20)9-15)13-4-6-14(24-3)7-5-13/h4-9,17H,10-12H2,1-3H3/t17-/m0/s1

InChI Key

PUZCVJRGJCUWMV-KRWDZBQOSA-N

Isomeric SMILES

COCOC1=CC2=C(C(=O)C[C@H](O2)C3=CC=C(C=C3)OC)C(=C1)OCOC

Canonical SMILES

COCOC1=CC2=C(C(=O)CC(O2)C3=CC=C(C=C3)OC)C(=C1)OCOC

Origin of Product

United States

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